molecular formula C16H10F3N3O3S2 B2866470 (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide CAS No. 868152-75-4

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide

Cat. No.: B2866470
CAS No.: 868152-75-4
M. Wt: 413.39
InChI Key: BFBHKNYMNMOIHU-WDZFZDKYSA-N
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Description

“(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C8H5N3O3S2 . It has a molecular weight of 255.3 g/mol .


Synthesis Analysis

A series of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moiety were synthesized by the reaction of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid chlorides with 5-(hydroxybenzylidene) thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin derivatives .

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

  • The compound's derivatives are synthesized for their potential use as non-steroidal anti-inflammatory drugs (NSAIDs), with specific mention of the anti-exudative activity in the Knoevenagel reaction conditions. One such derivative demonstrated anti-exudative activity equivalent to the classic NSAID Diclofenac, suggesting its potential for further study in anti-inflammatory applications (Golota et al., 2015).

Hypoglycemic and Hypolipidemic Activity

  • Novel derivatives of the compound have shown significant reduction in blood glucose, total cholesterol, and triglyceride levels in high-fat diet-fed Sprague–Dawley rats, indicating its potential in the treatment of type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Antioxidant and Anti-Inflammatory Properties

  • A series of derivatives were synthesized and evaluated for their anti-inflammatory and antioxidant activity. Some compounds exhibited good efficacy in DPPH radical scavenging and anti-inflammatory activity, showcasing their potential in treating oxidative stress-related conditions (Koppireddi et al., 2013).

Anticancer Activity

  • Certain derivatives have been screened for their antitumor activity, showing effectiveness against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Anticonvulsant Evaluation

  • The compound's derivatives were evaluated for anticonvulsant activities, revealing significant efficacy against maximal electroshock and subcutaneous pentylenetetrazole seizures, indicating potential use in the treatment of epilepsy (Nath et al., 2021).

Antibacterial Agents

  • Novel derivatives were synthesized and tested for in-vitro antibacterial activity against various microorganisms. Some compounds exhibited broad-spectrum antibacterial activity, suggesting their use as potential antibacterial agents (Borad et al., 2015).

Properties

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O3S2/c17-16(18,19)9-3-1-2-8(4-9)5-10-7-20-14(26-10)21-12(23)6-11-13(24)22-15(25)27-11/h1-4,6-7H,5H2,(H,20,21,23)(H,22,24,25)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBHKNYMNMOIHU-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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